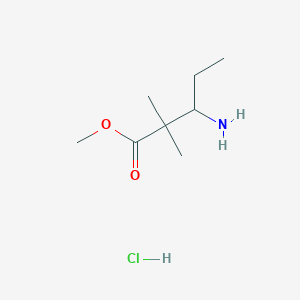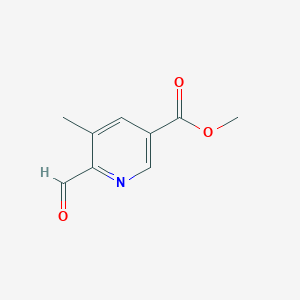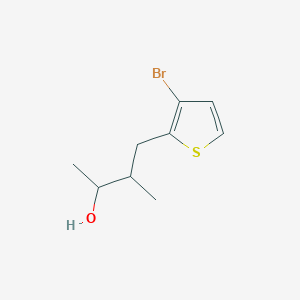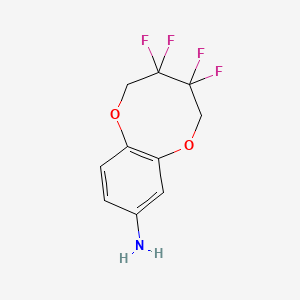
2-(5-Pyrimidinyl)-2-propylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Isocyanatopropan-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an isocyanate group attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine typically involves the reaction of 5-(2-hydroxypropan-2-yl)pyrimidine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is usually maintained at a low to moderate range to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 5-(2-isocyanatopropan-2-yl)pyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of automated systems also minimizes the risk of exposure to hazardous chemicals, enhancing safety in the production process.
化学反应分析
Types of Reactions
5-(2-Isocyanatopropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
科学研究应用
5-(2-Isocyanatopropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(2-isocyanatopropan-2-yl)pyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable urea or carbamate linkages, which can be exploited in the design of biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the isocyanate group.
相似化合物的比较
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyrimidine: A precursor in the synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Aminopropan-2-yl)pyrimidine: Formed from the hydrolysis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Carbamoylpropan-2-yl)pyrimidine: Formed from the reaction with amines.
Uniqueness
5-(2-Isocyanatopropan-2-yl)pyrimidine is unique due to its isocyanate functional group, which imparts high reactivity and versatility in organic synthesis
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
5-(2-isocyanatopropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-8(2,11-6-12)7-3-9-5-10-4-7/h3-5H,1-2H3 |
InChI 键 |
SWCPDZUJMKCHMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN=CN=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)


![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)






![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)
